

For Researchers, Scientists, and Materials Engineers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

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This guide provides a comprehensive overview of intermetallic compounds (IMCs) in **tin-zinc** (Sn-Zn) alloy systems. While the binary Sn-Zn system is a simple eutectic with no stable intermetallic phases, the addition of other elements, whether as alloying components or from substrate interactions, leads to the formation of various IMCs that significantly influence the alloy's properties. This document details the formation, characterization, and impact of these IMCs, presenting quantitative data, experimental methodologies, and visual representations of key processes.

The Tin-Zinc Binary System: A Eutectic Foundation

The foundational Sn-Zn system is characterized by a simple eutectic reaction.^{[1][2][3]} At a composition of approximately 9 wt.% zinc, the alloy solidifies at a single temperature of 199°C, which is close to the 183°C melting point of traditional tin-lead solders.^[1] The microstructure of the eutectic alloy consists of a fine mixture of tin-rich (β -Sn) and zinc-rich (η -Zn) phases.^{[1][4]}

Key Characteristics of the Sn-Zn Binary System:

- **No Intermetallic Compound Formation:** Under equilibrium conditions, tin and zinc do not form intermetallic compounds with each other.^{[1][4]}
- **Limited Solid Solubility:** The solubility of zinc in solid tin is less than 0.1 wt.%, and the solubility of tin in solid zinc is also minimal.^{[1][4]}

- Microstructure: Hypoeutectic alloys (less than 9 wt.% Zn) consist of primary β -Sn dendrites in a eutectic matrix, while hypereutectic alloys (more than 9 wt.% Zn) feature primary η -Zn dendrites.[\[1\]](#)[\[4\]](#)

Intermetallic Compound Formation in Multi-Component Systems

The introduction of additional elements to Sn-Zn alloys is common in practical applications, such as soldering, where the alloy interacts with substrates like copper (Cu) or nickel (Ni), or through the addition of alloying elements like aluminum (Al), silver (Ag), or bismuth (Bi) to enhance properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) These interactions are the primary source of intermetallic compound formation in Sn-Zn systems.

When Sn-Zn solders are in contact with substrates, particularly during reflow processes, solid-state diffusion and chemical reactions lead to the formation of IMC layers at the interface.

- Copper Substrates: The interaction between Sn-Zn-based solders and copper substrates predominantly forms Cu-Zn intermetallics rather than Cu-Sn compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#) Common phases include γ -Cu₅Zn₈.[\[7\]](#)[\[8\]](#) The addition of aluminum can lead to the formation of γ -Cu₉Al₄ at the interface.[\[7\]](#)[\[8\]](#)
- Nickel/Gold Substrates: For Sn-Zn solders on electroless nickel immersion gold (ENIG) substrates, gold dissolves into the solder and reacts with zinc to form Au-Zn IMCs such as γ -Au₃Zn₇ and γ ₂-AuZn₃.[\[5\]](#) With prolonged aging, these can transform into γ ₃-AuZn₄.[\[5\]](#) Subsequently, zinc can react with the nickel layer to form Ni₅Zn₂₁.[\[5\]](#)
- Aluminum (Al): The addition of aluminum can inhibit the reaction between zinc and nickel by forming a thin (Al, Au, Zn) intermetallic layer at the interface.[\[5\]](#) In Sn-Zn-Al alloys on copper, γ -Cu₉Al₄ can form.[\[7\]](#)[\[8\]](#)
- Silver (Ag): Adding silver to Sn-Zn solders can result in the precipitation of ϵ -AgZn₃.[\[10\]](#)
- Iron (Fe): Iron impurities, often present in zinc, can lead to the formation of FeZn₁₃ particles within the alloy.[\[1\]](#)

Quantitative Data on Sn-Zn Alloys and Intermetallic Compounds

The properties of Sn-Zn alloys and the IMCs within them are critical for their performance. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Mechanical Properties of Sn-Zn Alloys

Composition (wt.%)	Property	Value	Reference
Sn-9Zn	Eutectic Temperature	199 °C	[1]
Sn-5Zn	Vickers Hardness (HV1)	~10	[1]
Sn-9Zn	Vickers Hardness (HV1)	~12	[1]
Sn-15Zn	Vickers Hardness (HV1)	~12.5	[1]
Sn-50wt.% Zn	Tensile Strength	78.26 MPa	[11]
Sn-50wt.% Zn	Yield Stress	53.76 MPa	[11]
Sn-50wt.% Zn	Elongation	5.8%	[11]
Sn-80wt.% Zn	Microhardness (HV0.05)	49.2	[11]
Sn-50wt.% Zn	Microhardness (HV0.05)	62.1	[11]
Sn-8wt.%Zn	Wettability (Contact Angle on Cu)	31° - 43°	[6]

Table 2: Identified Intermetallic Compounds in Sn-Zn Alloy Systems

Intermetallic Compound	System	Location/Formation Condition	Reference
γ -Cu ₅ Zn ₈	Sn-Zn/Cu Interface	Formed during soldering on Cu substrate	[7][8]
γ -Cu ₉ Al ₄	Sn-Zn-Al/Cu Interface	Formed at the interface with Al addition	[7][8]
Ni ₅ Zn ₂₁	Sn-Zn/Ni Interface	Formed after aging on Ni substrate	[5]
γ -Au ₃ Zn ₇ , γ_2 -AuZn ₃ , γ_3 -AuZn ₄	Sn-Zn/Au Interface	Formed on Au surface finish during reflow and aging	[5]
ϵ -AgZn ₃	Sn-Zn-Ag	Precipitates from the liquid solder	[10]
FeZn ₁₃	Sn-Zn (with Fe impurity)	Forms within the alloy due to Fe impurities in Zn	[1]

Experimental Protocols

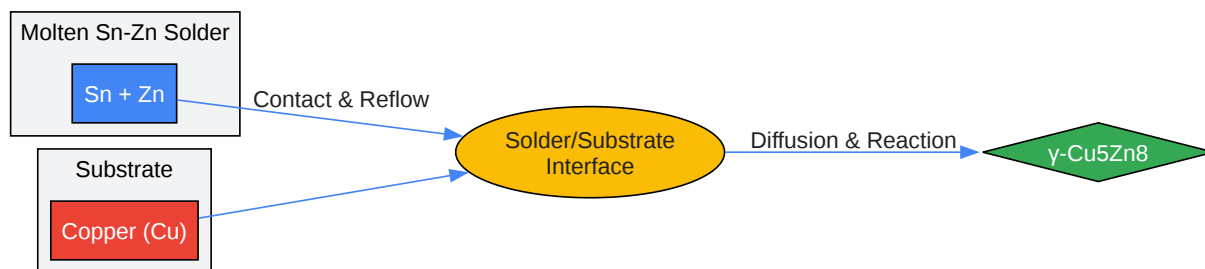
The characterization of intermetallic compounds in Sn-Zn alloys involves several standard materials science techniques.

- **Induction Melting:** Pure tin and zinc (and other alloying elements) are weighed and placed in a crucible, typically under an inert argon atmosphere to prevent oxidation.[1] The materials are then melted using an induction furnace and cast into desired shapes, such as cylinders. [1]
- **Melt Spinning:** This technique is used to produce rapidly solidified ribbons of the alloy.[6] The molten alloy is ejected onto a rapidly rotating wheel, causing extremely fast cooling.

- **Sample Preparation:** Samples are typically sectioned, mounted in a resin, and then ground and polished to a mirror finish.
- **Optical and Scanning Electron Microscopy (OM & SEM):** These techniques are used to visualize the microstructure of the alloys and the morphology of the intermetallic compounds. [\[1\]](#)[\[7\]](#)[\[8\]](#)
- **Energy Dispersive X-ray Spectroscopy (EDS/EDX):** Often coupled with SEM, EDS is used to determine the elemental composition of different phases and identify the stoichiometry of the IMCs. [\[1\]](#)[\[4\]](#)
- **X-ray Diffraction (XRD):** XRD is employed to identify the crystal structures of the phases present in the alloy and the IMCs. [\[1\]](#)[\[4\]](#)
- **Transmission Electron Microscopy (TEM):** TEM provides high-resolution imaging and electron diffraction capabilities for detailed analysis of the crystal structure and morphology of IMCs, especially at interfaces. [\[7\]](#)[\[8\]](#)
- **Vickers Microhardness Test:** This test is used to measure the hardness of the different phases within the alloy by indenting the polished surface with a diamond pyramid. [\[1\]](#)
- **Tensile Testing:** This method is used to determine the ultimate tensile strength, yield strength, and ductility of the bulk alloy. [\[11\]](#)
- **Electrochemical Potentiodynamic Corrosion Test:** This test is performed to evaluate the corrosion behavior of the alloys in various solutions (e.g., NaCl or HCl). [\[1\]](#) It measures parameters like corrosion potential and corrosion current density. [\[1\]](#)

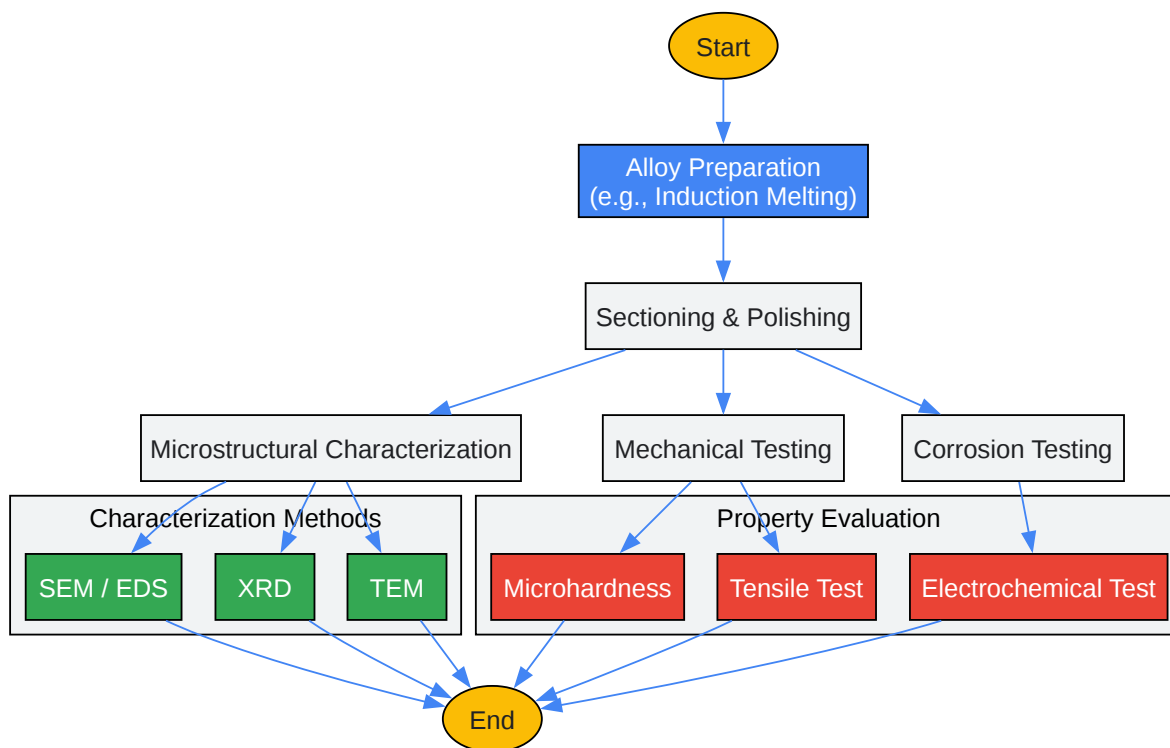
Visualizing Relationships and Processes

Graphviz diagrams are used to illustrate key relationships and workflows in the study of intermetallic compounds in Sn-Zn alloys.



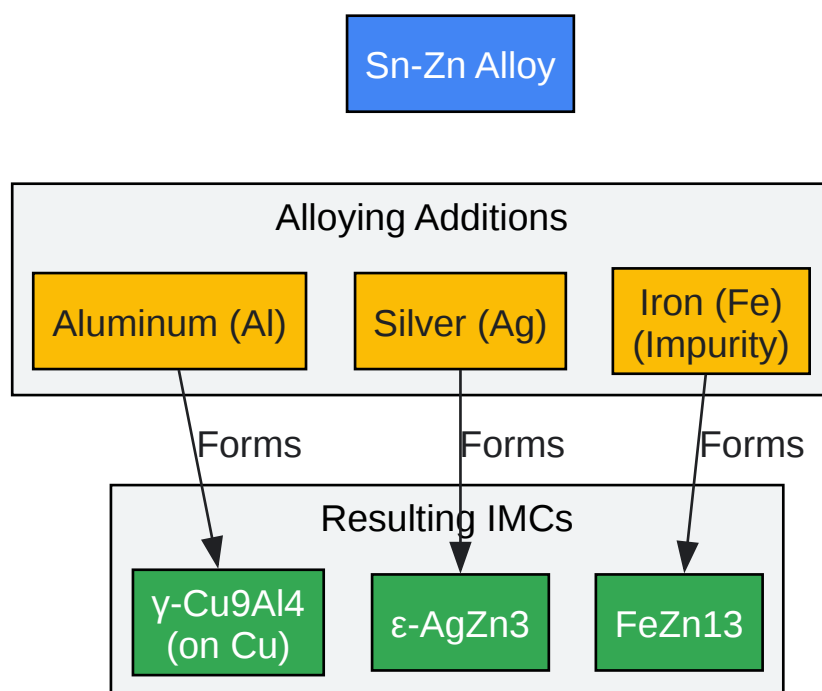
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Caption: Formation of Cu-Zn IMC at the Sn-Zn/Cu interface.



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Caption: Workflow for Sn-Zn alloy characterization.



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Caption: Influence of alloying elements on IMC formation.

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- To cite this document: BenchChem. [For Researchers, Scientists, and Materials Engineers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8454451#intermetallic-compounds-in-tin-zinc-alloys]

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